Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate is synthesized from simpler organic precursors, typically involving reactions that form the oxazole ring structure. Its molecular formula is , with a molecular weight of approximately 181.19 g/mol . This compound falls under the category of carboxylate esters, which are known for their reactivity in various chemical transformations.
The synthesis of ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate generally involves several key steps:
The reaction conditions typically involve controlled temperatures and pH levels to optimize yield and purity. For example, maintaining a temperature range between 60°C to 100°C during cyclization can significantly enhance product formation.
The molecular structure of ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate features:
Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate can participate in various chemical reactions:
The choice of reagents and reaction conditions is crucial for determining the outcome of these reactions. For example, oxidation typically requires mild conditions to prevent overreaction, while substitution may necessitate stronger acids or bases depending on the nucleophile used.
The mechanism of action for ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate involves its interaction with specific enzymes or receptors within biological systems. The oxazole ring may act as a pharmacophore that binds to active sites on target proteins, modulating their activity.
Research indicates that compounds containing oxazole rings can exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular processes at the molecular level. Detailed studies may involve kinetic assays to evaluate binding affinities and biological efficacy.
Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate has diverse applications across various fields:
Cycloaddition reactions provide the most direct access to the 1,3-oxazole core. The van Leusen oxazole synthesis remains prominent, using Tosylmethyl Isocyanide (TosMIC) with cyclopropanecarbaldehyde precursors under basic conditions. Modifications in ionic liquids (e.g., [bmim][BF₄]) enable recyclable solvents, boosting yields to >85% while reducing waste [3] [6] [10]. Alternatively, copper-catalyzed [3+2] cycloadditions between N-hydroxysuccinimide esters and ethyl isocyanoacetate deliver 4,5-disubstituted oxazoles. This method accommodates diverse substrates—including amino acid derivatives—achieving 60–92% yields with CuI (10 mol%) and triethylamine [8] [10]. Regioselectivity is controlled by solvent polarity: polar solvents (DMF) favor C5-arylation, while nonpolar solvents (toluene) direct C2-functionalization .
Table 1: Cycloaddition Approaches to 5-Cyclopropyloxazole Core
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Van Leusen (TosMIC) | K₂CO₃, [bmim][BF₄], 60°C | 85–92 | Recyclable solvent, no transition metals |
| Cu(I)-catalyzed | CuI, Et₃N, DCM, 25°C | 78–90 | Broad substrate scope (e.g., peptides) |
| AgMOF-mediated | AgMOF, DMF, 80°C | 70–82 | High regioselectivity (C4-carboxylate) |
Esterification optimizes the C4-carboxylate moiety critical for downstream applications. Steglich esterification using DCC/DMAP facilitates carboxylate activation of 5-cyclopropyloxazole-4-carboxylic acid, yielding the ethyl ester (89–95%) with minimal racemization [3] . For acid-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) invert stereochemistry but require careful pH control. Continuous flow reactors enhance efficiency: coupling in situ ring formation with ethanol esterification reduces steps, achieving 93% conversion at 50°C and 10-bar pressure [6] [10].
Flow chemistry enables end-to-end synthesis of Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate. Integrated reaction modules perform:
Table 2: Flow Reactor Parameters vs. Output
| Module | Residence Time (min) | Temperature (°C) | Key Reagent | Purity (%) |
|---|---|---|---|---|
| Cyclopropanation | 8 | 60 | Dimethylsulfoxonium methylide | >98 |
| Oxazole Formation | 12 | 100 | Au(I)/MCM-41 | >99 |
| Esterification | 5 | 50 | Ethanol, DIC | 99 |
Metal-free protocols address catalyst residues in pharmaceuticals. Organocatalytic oxidative cyclizations use 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)/KBrO₃ to convert N-propargylamides into oxazoles (75–88% yield) [6] [7]. Similarly, iodine-mediated cyclizations of enolizable ketones with ammonium acetate generate the cyclopropyl-oxazole scaffold under solvent-free conditions, boasting E-factors <5. Photoredox variants employ eosin Y and visible light to synthesize oxazoles from α-diazoketones, reducing energy use by 40% versus thermal methods [7] [8].
Table 3: Sustainability Metrics for Metal-Free Routes
| Method | Catalyst | Solvent | E-Factor | PMI* | Yield (%) |
|---|---|---|---|---|---|
| TEMPO/KBrO₃ oxidation | TEMPO (5 mol%) | H₂O/EtOAc | 7.2 | 8.5 | 82 |
| I₂-mediated cyclization | I₂ (20 mol%) | Solvent-free | 4.1 | 1.3 | 88 |
| Eosin Y photoredox | Eosin Y (2 mol%) | MeCN | 9.5 | 12.0 | 76 |
*PMI: Process Mass Intensity
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6